molecular formula C18H20NO6P B14250141 N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine CAS No. 185521-30-6

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine

Cat. No.: B14250141
CAS No.: 185521-30-6
M. Wt: 377.3 g/mol
InChI Key: AHMPRMXUEOOKTP-AJWVYOOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is a compound with the chemical formula C₁₈H₂₀NO₆P This compound is a derivative of L-alanine, featuring a benzyloxycarbonyl group and a methoxy(phenyl)phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The methoxy(phenyl)phosphoryl group may interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]-L-cysteine: Similar in structure but contains a cysteine residue instead of alanine.

    N-[(Benzyloxy)carbonyl]-L-proline: Contains a proline residue and is used as an enzyme inhibitor.

    4-Nitrophenyl (3S)-3-({N-[(benzyloxy)carbonyl]-L-phenylalanyl}amino)-5-phenyl-1-pentanesulfonate: A derivative with a phenylalanyl residue and additional functional groups.

Uniqueness

N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine is unique due to its combination of a benzyloxycarbonyl protecting group and a methoxy(phenyl)phosphoryl group. This combination provides specific reactivity and stability, making it valuable in various synthetic and research applications.

Properties

CAS No.

185521-30-6

Molecular Formula

C18H20NO6P

Molecular Weight

377.3 g/mol

IUPAC Name

(2R)-3-[methoxy(phenyl)phosphoryl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H20NO6P/c1-24-26(23,15-10-6-3-7-11-15)13-16(17(20)21)19-18(22)25-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,22)(H,20,21)/t16-,26?/m0/s1

InChI Key

AHMPRMXUEOOKTP-AJWVYOOVSA-N

Isomeric SMILES

COP(=O)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

COP(=O)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.